molecular formula C15H17N B12862768 6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine

6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine

Cat. No.: B12862768
M. Wt: 211.30 g/mol
InChI Key: RRGMPPBYMXEMEB-UHFFFAOYSA-N
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Description

6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolizines, which are bicyclic structures consisting of a pyrrole ring fused to a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine can be achieved through several methods. One common approach involves the cycloaddition reaction of azomethine ylides with alkenes or alkynes. This reaction can be carried out in the presence of a catalyst such as triphenylphosphine (PPh₃) and dialkyl acetylenedicarboxylates in alcohols . Another method involves the intramolecular cyclization of N-substituted pyrroles with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, depend on the specific reaction being carried out.

Major Products

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield N-oxides, while reduction can produce different reduced derivatives. Substitution reactions result in compounds with new functional groups replacing the original ones.

Scientific Research Applications

6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are still under investigation, it is believed to exert its effects through binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine is unique due to its specific structural features and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

6-ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine

InChI

InChI=1S/C15H17N/c1-2-12-10-15-14(8-9-16(15)11-12)13-6-4-3-5-7-13/h3-7,10-11,14H,2,8-9H2,1H3

InChI Key

RRGMPPBYMXEMEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2CCC(C2=C1)C3=CC=CC=C3

Origin of Product

United States

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